4-(2,5-Difluorophenyl)pyrrolidin-2-one
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Overview
Description
4-(2,5-Difluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9F2NO and a molecular weight of 197.18 g/mol It is a derivative of pyrrolidin-2-one, featuring a difluorophenyl group at the 4-position
Preparation Methods
The synthesis of 4-(2,5-Difluorophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve bulk manufacturing and custom synthesis .
Chemical Reactions Analysis
4-(2,5-Difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles and nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,5-Difluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the synthesis of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity . This enables the compound to bind selectively to target proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
4-(2,5-Difluorophenyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
4,5-Disubstituted pyrrolidin-2-one derivatives: These compounds have additional substituents at the 4 and 5 positions, which can influence their biological activity.
Pyrrolidine-2,5-diones: These derivatives contain an additional carbonyl group, affecting their reactivity and applications.
Prolinol derivatives: These compounds feature a hydroxyl group, which can alter their chemical properties and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9F2NO |
---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c11-7-1-2-9(12)8(4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
InChI Key |
GOIBDZHZJSQVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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